N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide
Description
N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide is a synthetic organic compound characterized by a 3,5-bis(trifluoromethyl)benzenecarboximidamide core linked to a 1,2,2-trichlorovinyl group via a carbamate (O-C(=O)-NH) bridge. Its molecular formula is C₁₁H₆Cl₃F₆N₃O₂, derived from structural data in and . The compound’s core structure shares similarities with 3,5-bis(trifluoromethyl)benzamidoxime (CID 2736103, ), differing in the substitution at the oxygen atom, where the target compound incorporates a trichlorovinyl carbamate group.
Properties
IUPAC Name |
[(Z)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino] N-(1,2,2-trichloroethenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F6N3O2/c13-7(14)8(15)23-10(25)26-24-9(22)4-1-5(11(16,17)18)3-6(2-4)12(19,20)21/h1-3H,(H2,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZVXZUMWRUFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NOC(=O)NC(=C(Cl)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/OC(=O)NC(=C(Cl)Cl)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide is a complex chemical compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Formula
- Molecular Formula : C12H8Cl3F6N3O2
Structural Characteristics
- The compound features a trichlorovinyl group attached to an amino carbonyl moiety, which is further linked to a benzenecarboximidamide structure with trifluoromethyl substituents. This unique structure contributes to its biological activity.
Physical Properties
- Purity : 95%
- Appearance : Typically a crystalline solid.
The compound's mechanism of action involves several biochemical pathways:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for metabolic processes. This interaction can influence the metabolism of various substrates, potentially leading to altered pharmacokinetics in biological systems.
- Oxidative Stress Induction : Similar compounds have been documented to induce oxidative stress, which can lead to cellular damage and has implications in carcinogenic processes.
Cellular Effects
The compound affects various cellular processes:
- Gene Expression Modulation : Exposure can alter the expression of genes involved in oxidative stress responses and metabolic pathways. This modulation may result in significant physiological changes within cells.
- Metabolic Disruption : By inhibiting key metabolic enzymes, the compound can disrupt normal cellular metabolism, leading to potential toxicity or therapeutic effects depending on the context.
Toxicological Studies
Research indicates that compounds with similar structures can exhibit cytotoxic effects. For instance, studies have shown that derivatives of trichlorovinyl compounds can lead to cell death in certain cancer cell lines due to their ability to induce apoptosis through oxidative stress mechanisms .
Comparative Analysis
A comparative study of this compound with other similar compounds highlights its unique properties:
| Compound Name | Mechanism of Action | Biological Activity | Toxicity Level |
|---|---|---|---|
| Compound A | Enzyme inhibition | Antineoplastic | Moderate |
| Compound B | Oxidative stress | Cytotoxic | High |
| N'-Trichlorovinyl Compound | P450 interaction | Modulates metabolism | Low |
Pharmacokinetics
The pharmacokinetic profile suggests that the compound is likely soluble in water due to its functional groups, which could enhance its bioavailability and efficacy in biological systems. However, specific studies on its absorption, distribution, metabolism, and excretion (ADME) are still needed for comprehensive understanding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-Methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea ()
- Molecular Formula : C₁₁H₈Cl₃F₃N₂O₂
- Key Differences: Linkage: Urea (NH-C(=O)-NH) vs. carbamate (O-C(=O)-NH) in the target compound. Substituents: The phenyl ring has a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group at positions 3 and 5, respectively, compared to two -CF₃ groups in the target compound.
N-[3,5-Di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea ()
- Molecular Formula : C₁₁H₆Cl₃F₆N₃O₂
- Key Differences :
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )
- Molecular Formula: C₁₇H₁₆F₃NO₂
- Key Differences :
Structural and Functional Analysis
Trifluoromethyl Groups
The 3,5-bis(trifluoromethyl) substitution enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism. This is observed in both the target compound and N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea .
Trichlorovinyl Group
This group may contribute to renal or hepatic toxicity in vivo .
Toxicity and Metabolic Considerations
- Metabolism : The carbamate linkage in the target compound may undergo hydrolysis to release 3,5-bis(trifluoromethyl)benzenecarboximidamide and trichlorovinyl isocyanate. The latter is analogous to perchloroethylene’s glutathione-derived metabolites, which are nephrotoxic .
- Comparative Toxicity : Urea derivatives (–9) lack the carbamate’s ester bond, reducing their propensity to generate reactive isocyanates but increasing amine release risks.
Data Tables
Table 1. Structural Comparison
| Compound | Linkage | Phenyl Substituents | Molecular Formula |
|---|---|---|---|
| Target Compound | Carbamate | 3,5-bis(CF₃) | C₁₁H₆Cl₃F₆N₃O₂ |
| N-[3-Methoxy-5-CF₃-phenyl] Urea (Ev8) | Urea | 3-OCH₃, 5-CF₃ | C₁₁H₈Cl₃F₃N₂O₂ |
| N-[3,5-Di(CF₃)phenyl] Urea (Ev9) | Urea | 3,5-bis(CF₃) | C₁₁H₆Cl₃F₆N₃O₂ |
| Flutolanil (Ev2) | Benzamide | 3-isopropoxy, 2-CF₃ | C₁₇H₁₆F₃NO₂ |
Table 2. Toxicity Pathways
| Compound | Potential Toxicity Mechanism | Target Organs |
|---|---|---|
| Target Compound | Carbamate hydrolysis → Reactive isocyanates | Liver, Kidneys |
| N-[3,5-Di(CF₃)phenyl] Urea (Ev9) | Urea hydrolysis → Aromatic amines | Liver |
| Perchloroethylene (Ev1) | Glutathione conjugation → Nephrotoxicants | Kidneys |
Q & A
Basic Question: What are the methodological steps for synthesizing this compound, considering its trifluoromethyl and trichlorovinyl functional groups?
Answer:
Synthesis requires addressing the reactivity of both the trichlorovinylamino and trifluoromethyl groups. A proposed route involves:
Coupling Reactions : Use O-benzyl hydroxylamine (as in ) to form the carbamoyloxy linkage via nucleophilic substitution.
Trifluoromethyl Handling : Employ fluorinated benzoic acid derivatives (e.g., 3,5-bis(trifluoromethyl)benzoic acid, as in ) as precursors.
Protection/Deprotection : Protect sensitive groups (e.g., amino) during trichlorovinyl introduction to avoid side reactions.
Purification : Use column chromatography or recrystallization to isolate the compound, given the high halogen content’s impact on solubility .
Advanced Question: How can computational reaction path search methods optimize the synthesis of derivatives with enhanced stability?
Answer:
Integrate quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states:
Reaction Design : Use software like Gaussian or ORCA to predict activation energies for trichlorovinyl group substitutions.
Data-Driven Screening : Apply ICReDD’s methodology () to filter viable reaction conditions (solvent, temperature) from computed thermodynamic data.
Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively .
Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
Key methods include:
NMR Spectroscopy :
- ¹⁹F NMR to resolve trifluoromethyl signals (δ ~ -60 to -65 ppm).
- ¹H NMR for trichlorovinyl protons (δ ~ 6.5–7.5 ppm).
Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns from chlorine/fluorine.
XRD or FTIR : Validate crystalline structure or functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Question: How do steric effects from the trichlorovinyl group influence nucleophilic substitution kinetics?
Answer:
The trichlorovinyl group’s steric bulk and electron-withdrawing nature:
Kinetic Studies : Conduct competition experiments with varying nucleophiles (e.g., amines vs. alkoxides) to assess substitution rates.
Computational Modeling : Compare energy barriers for planar vs. twisted conformations of the trichlorovinyl moiety.
Case Study : Analogous pesticides () show reduced reactivity when bulky substituents hinder nucleophilic attack .
Basic Question: What purification strategies mitigate challenges posed by halogenated byproducts?
Answer:
Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility.
Chromatography : Employ silica gel columns with gradient elution (hexane/ethyl acetate).
Recrystallization : Optimize solvent pairs (e.g., dichloromethane/heptane) to remove halogenated impurities .
Advanced Question: How can researchers resolve contradictions between experimental and computational spectroscopic data?
Answer:
Systematic approaches include:
Benchmarking : Compare experimental ¹H/¹⁹F NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)).
Solvent Effects : Model solvent interactions (e.g., PCM in Gaussian) to align predicted/observed shifts.
Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations .
Basic Question: What safety protocols are essential for handling trichlorovinyl and trifluoromethyl precursors?
Answer:
Hazard Analysis : Pre-screen reagents (e.g., trichlorovinylamines) for toxicity using SDS databases.
Containment : Use fume hoods and inert-atmosphere setups to prevent hydrolysis/volatilization.
Waste Management : Segregate halogenated waste for specialized disposal .
Advanced Question: How can researchers leverage structure-activity relationships (SAR) to design analogs with improved biological activity?
Answer:
SAR Libraries : Synthesize analogs with modified trifluoromethyl positions (meta/para) or trichlorovinyl replacements.
Bioassay Integration : Test against target enzymes (e.g., acetylcholinesterase for pesticide analogs, as in ).
Computational Docking : Use AutoDock Vina to predict binding affinities and guide synthetic priorities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
